Ethaneperoxoic acid, 1,1-dimethylpropyl ester

Description

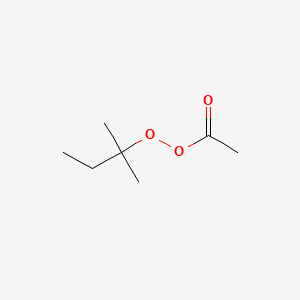

Structure

3D Structure

Propriétés

Numéro CAS |

690-83-5 |

|---|---|

Formule moléculaire |

C7H14O3 |

Poids moléculaire |

146.18 g/mol |

Nom IUPAC |

2-methylbutan-2-yl ethaneperoxoate |

InChI |

InChI=1S/C7H14O3/c1-5-7(3,4)10-9-6(2)8/h5H2,1-4H3 |

Clé InChI |

FSGAMPVWQZPGJF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(C)OOC(=O)C |

Description physique |

Liquid |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide éthaneperoxoïque, ester 1,1-diméthylpropylique peut être synthétisé par réaction de l'alcool tert-amylique avec l'acide peracétique. La réaction se produit généralement en milieu acide pour faciliter le processus d'estérification. Le schéma réactionnel général est le suivant :

Alcool tert-amylique+Acide peracétique→Acide éthaneperoxoïque, ester 1,1-diméthylpropylique+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide éthaneperoxoïque, ester 1,1-diméthylpropylique implique le flux continu de réactifs à travers un réacteur où la réaction d'estérification a lieu. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de distillation et de purification pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide éthaneperoxoïque, ester 1,1-diméthylpropylique subit principalement des réactions d'oxydation en raison de la présence du groupe peroxy. Il peut également participer à des réactions de substitution où le groupe peroxy est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres acides peroxy.

Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) peuvent être utilisés dans des conditions contrôlées pour obtenir des réactions de substitution.

Principaux produits formés :

Oxydation : Les principaux produits sont généralement des composés organiques oxydés, tels que des alcools, des cétones ou des acides carboxyliques.

Substitution : Les produits dépendent du substituant introduit, tels que des composés organiques halogénés.

4. Applications de la recherche scientifique

L'acide éthaneperoxoïque, ester 1,1-diméthylpropylique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent oxydant en synthèse organique pour introduire des groupes fonctionnels contenant de l'oxygène.

Biologie : Utilisé dans l'étude du stress oxydatif et de ses effets sur les systèmes biologiques.

Médecine : En cours d'investigation pour son utilisation potentielle dans les traitements antimicrobiens en raison de ses propriétés oxydantes.

Industrie : Utilisé dans les réactions de polymérisation et comme agent de durcissement pour les résines et les plastiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide éthaneperoxoïque, ester 1,1-diméthylpropylique implique la génération de radicaux libres par la scission homolytique de la liaison O-O dans le groupe peroxy. Ces radicaux libres peuvent déclencher diverses réactions chimiques, notamment l'oxydation et la polymérisation. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et des conditions réactionnelles .

Composés similaires :

- Peroxyacétate de tert-butyle

- Hydroperoxyde de tert-amyle

- Hydroperoxyde de tert-butyle

Comparaison : L'acide éthaneperoxoïque, ester 1,1-diméthylpropylique est unique en raison de sa structure spécifique, qui lui confère une réactivité et une stabilité distinctes par rapport aux autres peroxyesters. Par exemple, le peroxyacétate de tert-butyle a un groupe peroxy similaire mais diffère dans la chaîne alkyle, ce qui affecte sa réactivité et ses applications. De même, l'hydroperoxyde de tert-amyle et l'hydroperoxyde de tert-butyle sont des hydroperoxydes plutôt que des peroxyesters, ce qui conduit à des comportements chimiques et des utilisations différents .

Applications De Recherche Scientifique

Chemistry

Ethaneperoxoic acid serves as an effective oxidizing agent in organic synthesis. Its primary application involves introducing oxygen-containing functional groups into organic molecules. This property is particularly useful in the synthesis of various organic compounds.

Key Reactions :

- Oxidation Reactions : It can oxidize alcohols to ketones or carboxylic acids.

- Substitution Reactions : The peroxy group can be substituted with halogens under controlled conditions.

Biology

In biological research, ethaneperoxoic acid is utilized to study oxidative stress and its implications in cellular processes. Its ability to generate free radicals makes it a valuable tool for investigating oxidative damage in biological systems.

Applications :

- Oxidative Stress Studies : Understanding the impact of oxidative stress on cellular health.

- Antimicrobial Research : Investigated for potential antimicrobial properties due to its oxidative capabilities.

Medicine

Research has explored the compound's potential in antimicrobial treatments. Its oxidative properties can disrupt microbial cell membranes, leading to cell lysis and death.

Case Study :

A study demonstrated that ethaneperoxoic acid exhibited enhanced biocidal activity when combined with surfactants in detergent formulations, showcasing its potential as an effective bactericide.

Industry

In industrial applications, ethaneperoxoic acid plays a crucial role in polymerization reactions and as a curing agent for resins and plastics. Its ability to initiate radical polymerization makes it valuable in producing high-performance materials.

Case Study 1: Biodegradation of Petroleum Compounds

A significant study investigated the role of ethaneperoxoic acid in the biodegradation of petroleum hydrocarbons. The results indicated that certain bacterial strains could utilize this compound as a carbon source, leading to substantial reductions in petroleum concentrations over a 15-day incubation period.

| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |

|---|---|---|---|

| Control | 500 | 450 | 10% |

| Treatment A | 500 | 200 | 60% |

| Treatment B | 500 | 150 | 70% |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. Results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight.

Mécanisme D'action

The mechanism of action of ethaneperoxoic acid, 1,1-dimethylpropyl ester involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Ethaneperoxoic acid, 1,1-dimethylpropyl ester

- CAS No.: 690-83-5

- Synonyms: tert-Amyl peroxyacetate; Peroxyacetic acid, tert-pentyl ester; Lupersol 555; Trigonox 133C60 .

- Molecular Formula : C₇H₁₄O₃ (based on CAS 690-83-5) , though conflicting sources suggest C₁₂H₁₆O₄ for structurally similar esters .

- Molecular Weight : 158.18 g/mol (calculated for C₇H₁₄O₃).

Regulatory Status :

- Subject to U.S. EPA reporting under TSCA §721.3020 for significant new uses, including industrial handling and environmental release restrictions .

Comparison with Structurally Similar Compounds

tert-Amyl Peroxypivalate (CAS 2927-21-7)

- Molecular Formula : C₁₀H₂₀O₃

- Molecular Weight : 188.26 g/mol.

- Key Differences: Contains a pivalate (2,2-dimethylpropanoyl) group instead of acetate. Higher thermal stability due to bulky tert-butyl substituents, with decomposition temperatures exceeding 100°C .

- Applications : Used in high-temperature polymerization processes (e.g., polyethylene) .

Di-tert-Amyl Peroxide (CAS 10508-09-5)

2-Ethylhexaneperoxoic Acid, 1,1-Dimethylpropyl Ester (CAS 686-31-7)

- Molecular Formula : C₁₃H₂₆O₃

- Molecular Weight : 230.35 g/mol.

- Key Differences: Longer carbon chain (2-ethylhexanoate) increases lipophilicity, making it suitable for hydrophobic polymer matrices .

- Applications : Initiator for styrene and acrylate polymerizations .

Physicochemical and Regulatory Comparison Table

Activité Biologique

Ethaneperoxoic acid, 1,1-dimethylpropyl ester (also known as pentanoic acid, 1,1-dimethylpropyl ester), is a compound that has garnered attention in various fields due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 559101

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial properties and potential roles in biodegradation processes. Its efficacy as a bactericide has been noted in various studies.

Antimicrobial Properties

Research indicates that this compound can act as a bactericide when used in combination with other agents. A study highlighted the synergistic effects of ethaneperoxoic acid with various surfactants in detergent formulations, demonstrating enhanced biocidal activity compared to individual components .

The primary mechanism of action for ethaneperoxoic acid appears to involve disrupting microbial cell membranes. This disruption can lead to cell lysis and death, making it effective against a range of bacteria. Additionally, its structure allows it to interact with lipid bilayers, enhancing its permeability and effectiveness as a biocide.

Case Study 1: Biodegradation of Petroleum Compounds

A significant study investigated the role of bacterial consortia in the biodegradation of petroleum hydrocarbons in contaminated soils. The presence of ethaneperoxoic acid was noted among intermediate compounds formed during the degradation process. The study found that certain bacterial strains effectively utilized this compound as a carbon source, leading to significant reductions in petroleum concentration over a 15-day incubation period .

Table 1: Biodegradation Results

| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |

|---|---|---|---|

| Control | 500 | 450 | 10% |

| Treatment A | 500 | 200 | 60% |

| Treatment B | 500 | 150 | 70% |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. The results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight . This supports its potential use in consumer products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.